molecular formula C21H18O2 B1618856 Methyl triphenylacetate CAS No. 5467-21-0

Methyl triphenylacetate

Cat. No.: B1618856
CAS No.: 5467-21-0
M. Wt: 302.4 g/mol
InChI Key: ZPGOQUZHRVSLML-UHFFFAOYSA-N
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Description

Triphenylacetic acid methyl ester, also known as methyl triphenylacetate, is an organic compound with the molecular formula C21H20O2. It is an ester derivative of triphenylacetic acid, where the carboxyl group is esterified with methanol. This compound is of interest in organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Triphenylacetic acid methyl ester can be synthesized through the esterification of triphenylacetic acid with methanol. The reaction typically involves the use of an acid catalyst, such as concentrated sulfuric acid, to facilitate the esterification process . The reaction can be represented as follows:

Triphenylacetic acid+MethanolH2SO4Triphenylacetic acid methyl ester+Water\text{Triphenylacetic acid} + \text{Methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{Triphenylacetic acid methyl ester} + \text{Water} Triphenylacetic acid+MethanolH2​SO4​​Triphenylacetic acid methyl ester+Water

Industrial Production Methods

In an industrial setting, the esterification process can be scaled up using similar reaction conditions. The use of continuous flow reactors and optimized reaction parameters can enhance the yield and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Triphenylacetic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used.

    Photolysis: UV light and methanol are used to induce photochemical reactions.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

Scientific Research Applications

Triphenylacetic acid methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of triphenylacetic acid methyl ester involves its reactivity under different conditions:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Triphenylacetic acid methyl ester is unique due to its ester functional group, which imparts different reactivity compared to its parent acid and related alcohol. Its ability to undergo photolysis to generate carbene intermediates is a distinctive feature .

Properties

IUPAC Name

methyl 2,2,2-triphenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O2/c1-23-20(22)21(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPGOQUZHRVSLML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30282812
Record name methyl triphenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30282812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5467-21-0
Record name NSC28082
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28082
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl triphenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30282812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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